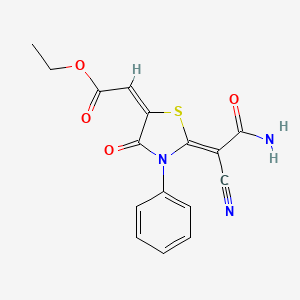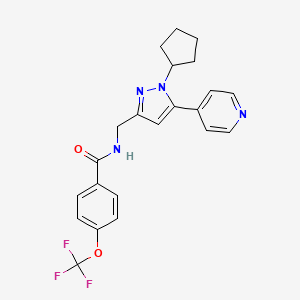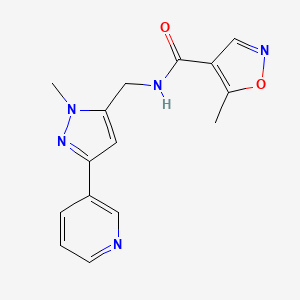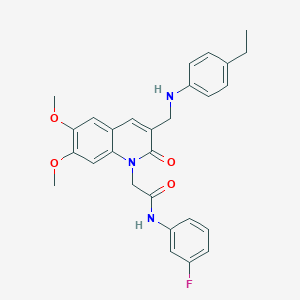![molecular formula C13H18FNO3S B2777626 {4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol CAS No. 1497773-50-8](/img/structure/B2777626.png)
{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol” is a chemical compound with the CAS number 1497773-50-8 . It has a molecular formula of C13H18FNO3S and a molecular weight of 287.35 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18FNO3S/c1-10-4-6-15(7-5-10)19(17,18)13-8-11(9-16)2-3-12(13)14/h2-3,8,10,16H,4-7,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 444.9±55.0 °C and a predicted density of 1.289±0.06 g/cm3 . Its pKa is predicted to be 13.90±0.10 .科学的研究の応用
Proton Exchange Membranes for Fuel Cells
The development of advanced materials for fuel cell applications has led to the synthesis of novel sulfonated polymers. These materials, including sulfonated poly(arylene ether sulfone) copolymers, exhibit exceptional properties as proton exchange membranes (PEMs). They are characterized by high proton conductivity and low methanol permeability, making them suitable for use in fuel cells. For instance, comb-shaped sulfonated poly(arylene ether sulfone) copolymers show high proton conductivity, ranging from 34−147 mS/cm, depending on the sulfonic acid group content. These materials demonstrate excellent polyelectrolyte membrane characteristics for fuel cell applications, highlighting their potential to enhance the performance and efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).
Synthesis and Properties of Sulfonated Polymers
The synthesis of sulfonated polymers involves novel monomers and copolymerization techniques to achieve materials with specific properties. For example, new monomers containing pendent methoxyphenyl groups were synthesized and subsequently transformed into sulfonated copolymers. These materials, designed with flexible and tough membranes, show promising proton conductivities and low methanol permeabilities. Such characteristics are essential for their application in proton exchange membranes, indicating their significant role in the development of more efficient and durable fuel cells (Wang et al., 2012).
Chemical Synthesis and Reactions
The chemical synthesis involving "{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol" derivatives plays a crucial role in various reactions and product formulations. Research into the double reduction of cyclic sulfonamides to synthesize specific compounds demonstrates the compound's versatility in organic synthesis. Such processes underline the importance of this chemical compound in facilitating complex reactions, thereby contributing to the field of organic chemistry and material science (Evans, 2007).
Catalysis and Biofuel Production
The functionalization of mesoporous biochar with sulfonic acid groups, utilizing derivatives of "this compound," showcases its application in catalysis and biofuel production. Such modified biochars exhibit high catalytic efficiency in esterification reactions for biodiesel synthesis and alkylation reactions for biofuel production. This research highlights the compound's potential in developing new catalysts that improve reaction selectivity and efficiency, thus contributing to sustainable energy solutions (Li et al., 2019).
Safety and Hazards
特性
IUPAC Name |
[4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-10-4-6-15(7-5-10)19(17,18)13-8-11(9-16)2-3-12(13)14/h2-3,8,10,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHGSDFYPBZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777543.png)



![3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777552.png)

![3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2777554.png)

![2-[(Methylsulfonyl)amino]benzamide](/img/structure/B2777556.png)


![3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2777561.png)


